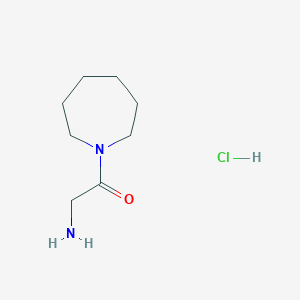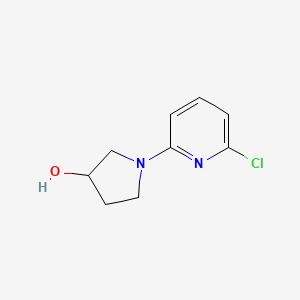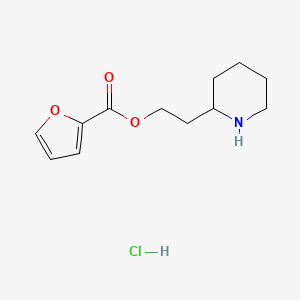![molecular formula C15H17N3O2 B1392485 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1243086-85-2](/img/structure/B1392485.png)
1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Übersicht
Beschreibung
1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C15H17N3O2 . It is a complex organic compound that contains several functional groups, including a carboxylic acid group, a pyrrole ring, and a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1- (4- (piperazin-1-yl)phenyl)pyridin-2 (1H)-one derivatives involved the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stirring for several hours at room temperature . The intermediate formed is then isolated and purified by column chromatography. The purified intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent. The final product is then isolated and purified by column chromatography.
Molecular Structure Analysis
The molecular structure of 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid can be analyzed based on its molecular formula C15H17N3O2 . It contains a pyrrole ring and a pyridine ring, which are both aromatic and contribute to the compound’s stability . The carboxylic acid group is a polar functional group that can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Chemical Reactions Analysis
The compound 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions due to the presence of multiple functional groups . For instance, the carboxylic acid group can undergo reactions such as esterification, amidation, and reduction . The pyrrole and pyridine rings can participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid can be inferred from its structure . As an organic compound containing a carboxylic acid group, it is likely to be weakly acidic . The presence of the pyrrole and pyridine rings suggests that the compound is likely to be aromatic and relatively stable . The compound’s solubility, melting point, boiling point, and other physical properties would need to be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
- A compound related to "1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid" inhibits Aurora A kinase, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Chemical Transformation
- Trifluoromethyl-substituted aminopyrroles were prepared based on a 2H-azirine ring expansion strategy, a process relevant to the synthesis of similar compounds like the one (A. Khlebnikov et al., 2018).
- Cis-4-(Sulfomethyl)piperidine-2-carboxylic acid synthesis, providing insights into the synthesis of structurally related compounds (A. E. Hadri, G. Leclerc, 1993).
Functionalized Heterocyclic Compounds
- Synthesis of functionalized pyrrolo[3,4-a]pyrrolizines and other complex molecules, demonstrating applications in creating diverse organic compounds (Liang Chen et al., 2016).
- Development of chiral heterocyclic amino acids for synthesizing 2-amino-1,3-selenazole-5-carboxylates, which could be used in various chemical syntheses (Vida Malinauskienė et al., 2018).
Antimicrobial Activity
- Synthesis of new pyridine derivatives with potential antimicrobial activities, indicating a possible application in developing new antibiotics (N. Patel et al., 2011).
Spectroscopic Analysis
- Investigation of the spectroscopic properties of related compounds, which is essential for understanding the chemical behavior and potential applications of these molecules (P. Devi et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the h(+),k(+)-atpase activity , which is a key enzyme in the gastric acid secretion process .
Mode of Action
The compound 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid interacts with its target by inhibiting the H(+),K(+)-ATPase activity . This inhibition results in a decrease in gastric acid secretion .
Zukünftige Richtungen
The compound 1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid and its derivatives could be further explored for their potential biological activities . For instance, their potential as serotonin reuptake inhibitors could be investigated further, which could have implications for the treatment of conditions such as depression and anxiety disorders . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be studied in more detail .
Eigenschaften
IUPAC Name |
1-(5-pyrrol-1-ylpyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(20)12-5-9-18(10-6-12)14-4-3-13(11-16-14)17-7-1-2-8-17/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWHTSABRNEKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392403.png)



![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)

![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)





